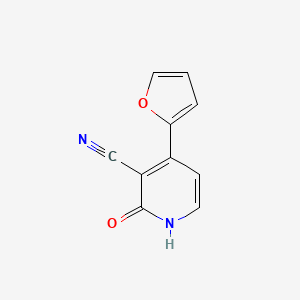

4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

描述

4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that features both furan and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the reaction of cyanothioacetamide with furfural and 1,3-dicarbonyl compounds. This reaction proceeds under mild conditions and often employs a base catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.

化学反应分析

Types of Reactions

4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

Oxidation: Furan derivatives with various functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Substituted pyridinecarbonitrile derivatives.

科学研究应用

Catalytic Applications

One of the prominent applications of 4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is in the development of novel bifunctional catalysts. Recent studies have demonstrated its effectiveness in biomass upgrading processes, particularly in the hydrodeoxygenation of biomass-derived compounds.

Case Study: Hydrodeoxygenation Catalysis

A study published in Applied Sciences investigated the use of metal-loaded polymer-silica composite catalysts for the hydrodeoxygenation of 4-(2-furyl)-3-buten-2-one, a model compound derived from furan . The research highlighted that by adjusting the metal and polymer content, the catalytic properties could be tailored to enhance product yields significantly.

| Catalyst Composition | Reaction Conditions | Product Yield |

|---|---|---|

| 0.5 wt.% Pt | 250 °C, 100 bar H₂ | High n-octane yield |

| 1 wt.% Pt | 250 °C, 100 bar H₂ | Increased selectivity towards n-octane |

| 2 wt.% Pt | 250 °C, 100 bar H₂ | No significant yield increase |

The findings indicate that optimizing catalyst composition can lead to improved efficiency in biomass conversion processes.

Medicinal Chemistry

In medicinal chemistry, compounds similar to this compound have been explored for their potential therapeutic effects. The structural features of this compound suggest it may exhibit biological activities worth investigating further.

Potential Pharmacological Activities

Research has indicated that derivatives of pyridine and furan compounds often show promise as anti-inflammatory agents, antimicrobial agents, and in other therapeutic areas. For instance, studies on related compounds have shown inhibitory effects against various cancer cell lines and bacterial strains .

Materials Science

In materials science, the unique properties of this compound can be leveraged to develop functional materials. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

Case Study: Polymer Composite Development

Research has focused on integrating this compound into polymer composites for applications such as coatings and adhesives. The addition of furan-based compounds has been shown to improve the thermal and mechanical properties of polymers .

| Material Type | Enhancement Observed |

|---|---|

| Thermoplastic | Increased thermal stability |

| Epoxy Coating | Enhanced adhesion strength |

作用机制

The mechanism of action of 4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may interact with bacterial enzymes, disrupting their function and exhibiting antimicrobial activity .

相似化合物的比较

Similar Compounds

4-(2-Furyl)-3-buten-2-one: Another furan derivative with applications in fuel production and chemical synthesis.

5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthioacetic acid: A compound with notable antimicrobial properties.

Uniqueness

4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to its combination of furan and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.

生物活性

4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound notable for its unique structure, which incorporates both furan and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₁₀H₆N₂O₂

- Molecular Weight : 186.17 g/mol

- CAS Number : 174713-66-7

- Melting Point : 313–315 °C

Synthesis

The synthesis of this compound typically involves the reaction of cyanothioacetamide with furfural and 1,3-dicarbonyl compounds under mild conditions. Base catalysts are often employed to facilitate the reaction, optimizing yield and efficiency in both laboratory and industrial settings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action appears to involve the inhibition of bacterial enzymes, disrupting their metabolic functions.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Caspase activation |

| A549 (Lung Cancer) | 30 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to inhibit enzymes involved in bacterial metabolism and disrupt cancer cell proliferation through apoptosis induction.

Case Studies

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound against multi-drug resistant strains. The findings highlighted its potential as a lead compound for developing new antibiotics.

- Cancer Research : A recent investigation in Cancer Letters reported that treatment with this compound led to significant tumor regression in xenograft models of breast cancer, suggesting its potential as a therapeutic agent.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Use a reflux method in absolute ethanol (10 mL) with stoichiometric equivalents of the aldehyde (e.g., furfural for the 2-furyl group), ethyl cyanoacetate, and a naphthyridine precursor. Reflux for 2–4 hours under anhydrous conditions .

- Purification : Recrystallize the product from ethanol to enhance purity. For example, analogous compounds achieved yields of 78–83% after recrystallization .

- Key Variables : Optimize reaction time, solvent volume, and molar ratios. Monitor completion via TLC or HPLC.

Table 1: Synthesis Optimization Parameters from Analogous Compounds

| Substituent | Reaction Time (h) | Yield (%) | Purity (Recrystallization Solvent) |

|---|---|---|---|

| 4-Chloro-phenyl | 2–4 | 83 | Ethanol |

| 4-Fluoro-phenyl | 2–4 | 78 | Ethanol |

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Identify key functional groups (e.g., C≡N stretch at ~2210 cm⁻¹, C=O at ~1642 cm⁻¹) .

- ¹H-NMR : Look for aromatic protons (δ 6.72–7.78 ppm) and NH signals (δ ~10–12 ppm, broad) .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 320 for similar derivatives) .

- Elemental Analysis : Validate C, H, N percentages (e.g., C: 70.58%, N: 14.53% for a derivative) .

Q. What initial biological screening assays are suitable for evaluating this compound?

Methodological Answer:

- Antioxidant Activity : Use the DPPH radical scavenging assay (e.g., 12 ppm concentration in methanol). Compare to ascorbic acid (standard). For example, derivatives showed 17.55–79.05% activity .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., MCF7). IC₅₀ values for analogous compounds ranged from 5–50 µM .

- Dosage : Test concentrations between 10–100 µM in triplicate, with solvent controls.

Table 2: Biological Activity of Analogous Compounds

| Compound Substituent | DPPH Activity (%) | MCF7 IC₅₀ (µM) |

|---|---|---|

| 4-Bromophenyl | 79.05 | 8.2 |

| 4-Methoxyphenyl | 17.55 | 48.7 |

Advanced Research Questions

Q. How do structural modifications at the furyl or pyridine moieties affect biological activity?

Methodological Answer:

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -Br) enhance cytotoxicity but may reduce antioxidant activity. For example, 4-bromophenyl derivatives showed higher IC₅₀ values (8.2 µM) but lower DPPH activity (67.28%) compared to unsubstituted analogs .

- SAR Strategy : Systematically replace the furyl group with other aryl aldehydes (e.g., phenyl, nitro-phenyl) and evaluate via in vitro assays.

Table 3: Structure-Activity Relationship (SAR) Trends

| Substituent | Cytotoxicity (IC₅₀, µM) | Antioxidant Activity (%) |

|---|---|---|

| 4-Fluoro-phenyl | 12.4 | 71.3 |

| 4-Hydroxy-phenyl | 32.1 | 85.6 |

Q. How can researchers resolve contradictions between antioxidant and cytotoxic data?

Methodological Answer:

- Assay-Specific Factors : Antioxidant activity (DPPH) measures radical scavenging, while cytotoxicity (MTT) reflects mitochondrial disruption. Compounds may target different pathways.

- Concentration Gradients : Test a wider concentration range (1–100 µM). For example, a derivative showed 79% DPPH activity at 12 ppm but required 50 µM for cytotoxicity .

- Mechanistic Studies : Perform ROS (reactive oxygen species) detection assays to link antioxidant effects to pro-apoptotic pathways.

Q. What methodologies are recommended for pharmacokinetic profiling of this compound?

Methodological Answer:

- ADMET Predictions : Use in silico tools (e.g., SwissADME) to estimate logP, bioavailability, and blood-brain barrier penetration .

- In Vitro Testing :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS.

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis.

- Molecular Docking : Target enzymes like topoisomerase II or NADPH oxidase. For example, naphthyridine derivatives showed binding affinity (ΔG = -9.2 kcal/mol) .

Q. Safety and Handling

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

属性

IUPAC Name |

4-(furan-2-yl)-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-6-8-7(3-4-12-10(8)13)9-2-1-5-14-9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEDKUUNIFBRGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C(=O)NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101211819 | |

| Record name | 4-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101211819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174713-66-7 | |

| Record name | 4-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174713-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101211819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。